21-Dehydro Betamethasone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

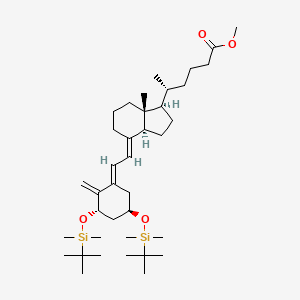

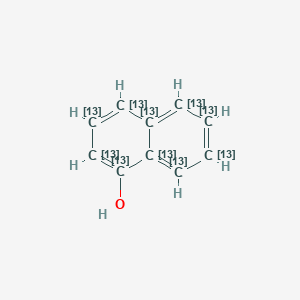

21-Dehydro Betamethasone is a derivative of Betamethasone . It has a molecular formula of C22 H27 F O5 and a molecular weight of 390.45 . It is categorized under Steroids and Hormones and is used as an impurity reference material .

Synthesis Analysis

The synthesis of 21-Dehydro Betamethasone involves industrial processes that combine chemistry and biotechnology . The starting material is diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology .Molecular Structure Analysis

The molecular structure of 21-Dehydro Betamethasone is complex and can be represented by the formula C22 H27 F O5 . The 3D structure can be viewed using specific software .Scientific Research Applications

Immunosuppressive Activity

BMD is a highly potent corticosteroid acting as a receptor agonist with immunosuppressive activity . It can suppress the immune response, making it useful in conditions where the immune system is overactive, such as autoimmune diseases.

Anti-inflammatory Activity

BMD has significant anti-inflammatory effects . It can reduce inflammation by obstructing the synthesis of arachidonic acid and controlling the biosynthesis of prostaglandins and leukotrienes . This makes it effective in treating conditions characterized by inflammation, such as dermatitis and psoriasis.

Anti-proliferative Activity

BMD exhibits anti-proliferative activity . It can inhibit the growth of certain types of cells, which can be beneficial in conditions characterized by abnormal cell growth, such as certain skin disorders.

Topical Therapy

Corticosteroids like BMD have been the mainstay in topical therapy . They are used in creams, ointments, and lotions to treat a variety of skin conditions. However, they have poor skin penetration, which is a hurdle against its potential therapeutic benefits .

Nanocrystal Technology for Topical Delivery

Recent research has explored using nanocrystals as a carrier for effective topical delivery of BMD . This technique uses wet milling and polysorbate 80 as a non-ionic stabilizer to create nanocrystals of BMD, which can enhance its skin penetration .

Novel Formulation and Drug Delivery Technology

A novel formulation and drug delivery technology, termed polyaphron dispersion (PAD) technology, has been studied for delivering BMD into the skin . This technology encapsulates dispersed oil droplets in a robust multimolecular aqueous film of surfactants, oil, and water, enabling a multifold decrease in surfactant concentration compared to conventional creams . This novel PAD technology-based cream formulation delivered more BMD into the upper stratum corneum and lower epidermis than a traditional topical suspension .

Mechanism of Action

Target of Action

21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of 21-Dehydro Betamethasone are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .

Mode of Action

21-Dehydro Betamethasone acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by 21-Dehydro Betamethasone involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, 21-Dehydro Betamethasone promotes the expression of anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .

Result of Action

The molecular and cellular effects of 21-Dehydro Betamethasone’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .

Action Environment

The action, efficacy, and stability of 21-Dehydro Betamethasone can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .

Safety and Hazards

Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXGMZVMPITTKC-SXTIVAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Betamethasone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)